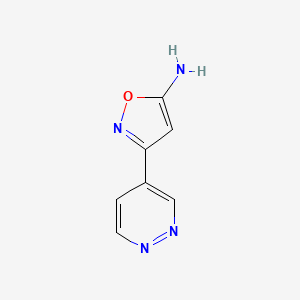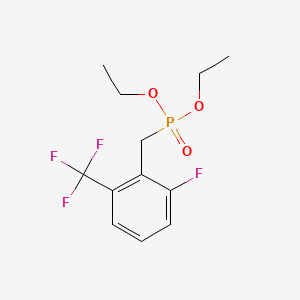
Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate is an organophosphorus compound that features a benzyl group substituted with fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate typically involves the reaction of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol with diethyl phosphite. The reaction is usually carried out under anhydrous conditions and in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as distillation and recrystallization ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids and their derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzylphosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate involves its interaction with molecular targets through its phosphonate group. The compound can act as a nucleophile, participating in various chemical reactions. The fluorine and trifluoromethyl groups enhance its reactivity and stability, making it a valuable reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
Uniqueness
Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate is unique due to the presence of both fluorine and phosphonate groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for a wide range of applications in synthetic chemistry and materials science.
Properties
Molecular Formula |
C12H15F4O3P |
|---|---|
Molecular Weight |
314.21 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethyl)-1-fluoro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H15F4O3P/c1-3-18-20(17,19-4-2)8-9-10(12(14,15)16)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
PJQXFDSVHKKCIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=C(C=CC=C1F)C(F)(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




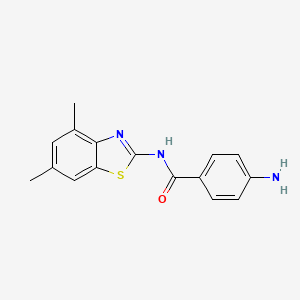
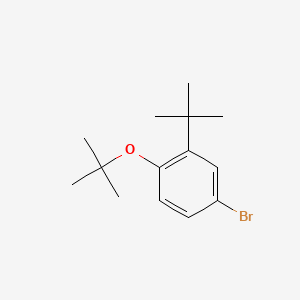


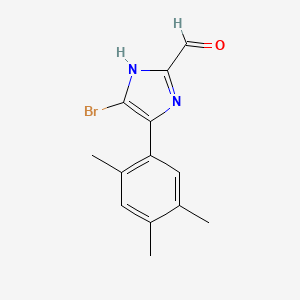

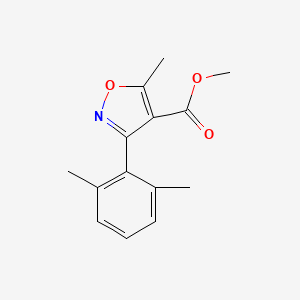

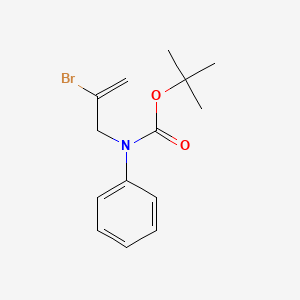
![Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate](/img/structure/B13692354.png)
![3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline](/img/structure/B13692358.png)
